![molecular formula C22H21N3O3 B12462868 1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea](/img/structure/B12462868.png)
1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(NAPHTHALEN-1-YL)UREA is a complex organic compound with the molecular formula C22H21N3O3 and a molecular weight of 375.42 g/mol . This compound features a morpholine ring, a naphthalene moiety, and a urea linkage, making it a unique structure in the realm of organic chemistry.
Métodos De Preparación
The synthesis of 1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(NAPHTHALEN-1-YL)UREA typically involves the reaction of 4-(morpholine-4-carbonyl)phenyl isocyanate with 1-naphthylamine under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(NAPHTHALEN-1-YL)UREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic hydrolysis can break down the urea linkage, yielding the corresponding amines and carboxylic acids.
Aplicaciones Científicas De Investigación
1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(NAPHTHALEN-1-YL)UREA has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.
Mecanismo De Acción
The mechanism of action of 1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(NAPHTHALEN-1-YL)UREA involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for drug development. The exact molecular pathways involved are still under investigation, but it is believed to interfere with signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(NAPHTHALEN-1-YL)UREA can be compared with other similar compounds, such as:
1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(PHENYL)UREA: This compound lacks the naphthalene moiety, making it less complex and potentially less active in certain biological applications.
1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(PYRIDIN-2-YL)UREA: The presence of a pyridine ring instead of a naphthalene ring can alter the compound’s reactivity and biological activity.
1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(THIOPHEN-2-YL)UREA:
Propiedades
Fórmula molecular |
C22H21N3O3 |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
1-[4-(morpholine-4-carbonyl)phenyl]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C22H21N3O3/c26-21(25-12-14-28-15-13-25)17-8-10-18(11-9-17)23-22(27)24-20-7-3-5-16-4-1-2-6-19(16)20/h1-11H,12-15H2,(H2,23,24,27) |
Clave InChI |
LTRQNNOZNIYFFH-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


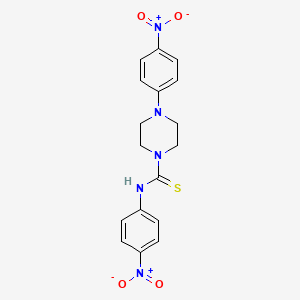
![2-(4-Fluorophenyl)-2-oxoethyl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B12462798.png)
![3-{[(E)-(3,4-dihydroxyphenyl)methylidene]amino}benzonitrile](/img/structure/B12462801.png)
![1-(4-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethanone](/img/structure/B12462809.png)
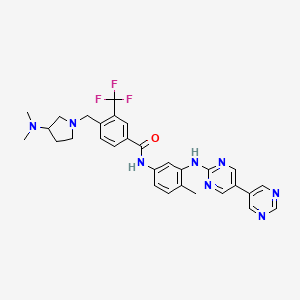
![2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B12462825.png)
![N-[(E)-1H-indol-3-ylmethylidene]-1,3-benzodioxol-5-amine](/img/structure/B12462827.png)
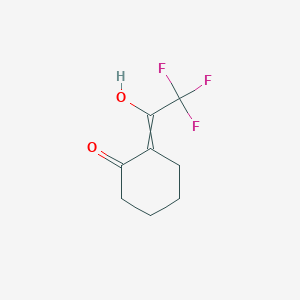
![6-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12462837.png)
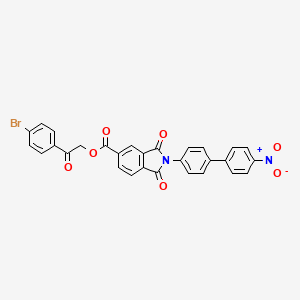
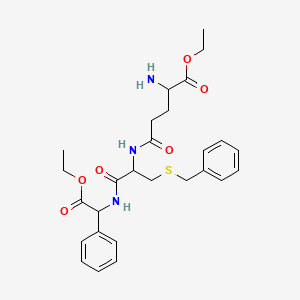
![1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]piperidine](/img/structure/B12462858.png)
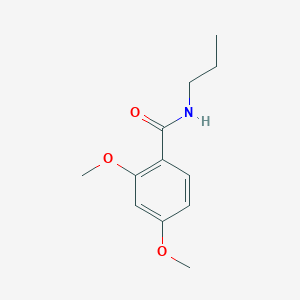
![Ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12462866.png)
